molecular formula C8H5BrClF3O B3037165 2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)-benzene CAS No. 452082-66-5

2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)-benzene

Cat. No. B3037165
CAS RN: 452082-66-5
M. Wt: 289.47 g/mol
InChI Key: BXSDZBDSLFJXMP-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)-benzene, also known as BCF, is a chemical compound that is widely used in scientific research applications. With its unique combination of bromine, chlorine, and trifluoroethoxy groups, BCF has the potential to be used in a variety of laboratory experiments.

Scientific Research Applications

Regioselective Metalation and Synthesis

One study demonstrates the regioselective metalation of halobenzotrifluorides, including compounds structurally related to 2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)-benzene. This process involves deprotonation adjacent to halogen substituents, offering a pathway to synthesize various derivatives through selective functionalization. Such methodologies are crucial for creating complex molecules for further research in organic chemistry and materials science (Mongin, Desponds, & Schlosser, 1996).

Unique Coupling Reactions

Another study highlights a unique sodium dithionite-initiated coupling reaction involving a compound with similar functional groups to 2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)-benzene. This reaction yielded a novel compound with potential applications in materials science and organic synthesis, showcasing the versatility of such halogenated trifluoroethoxy compounds in facilitating novel chemical transformations (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Aryne Intermediates and Naphthalene Synthesis

Research into the generation of aryne intermediates from halogenated trifluoroethoxy compounds, akin to 2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)-benzene, has opened new avenues for synthesizing naphthalene derivatives. These intermediates are valuable in organic synthesis, particularly in constructing polycyclic aromatic compounds with potential applications in pharmaceuticals and organic electronics (Schlosser & Castagnetti, 2001).

Structural and Crystallographic Studies

The crystal structure and stereochemistry of compounds similar to 2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)-benzene have been elucidated, providing insights into their molecular conformation and potential interactions in the solid state. Such studies are foundational for understanding the material properties and reactivity of these compounds, with implications for their use in crystal engineering and design (Jotani, Lee, Lo, & Tiekink, 2019).

properties

IUPAC Name

2-bromo-4-chloro-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-6-3-5(10)1-2-7(6)14-4-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSDZBDSLFJXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-1-(2,2,2-trifluoroethoxy)-benzene

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-4-chloro-phenol (2.0 g, 9.6 mmol), trifluoro-methanesulfonic acid 2,2,2-trifluoro-ethyl ester (3.8 g, 16.4 mmol), potassium carbonate (8.0 g, 59 mmol), and N,N-dimethylformaldehyde (80 ml) was heated to 100° C. for 72 hours. After cooling to room temperature, the mixture was concentrated under reduced pressure. The residue was treated with water (150 ml) and extracted with ethyl acetate (160 ml). The organic extract was dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with ethyl acetate-hexane (1:4) to give 2-bromo-4-chloro-1-(2,2,2-trifluoro-ethoxy)-benzene (3.0 g, 100% yield). 1H NMR (acetone-d6) δ 4.80 (q, 2H, J=8.4 Hz, CH2), 7.28 (d, 1H, J=8.9 Hz, Ar), 7.45 (dd, 1H, J=8.9 Hz, J=2.5 Hz, Ar), 7.69 (d, 1H, J—2.5 Hz, Ar).
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

To a stirred cold (0° C.) suspension of oil free NaH (0.12 mol, 4.8 g of 60% NaH in mineral oil) in anhydrous DMF (50 mL), a solution of 2-bromo-4-chlorophenol in DMF (50 mL) was added over 30 minutes under nitrogen. The resultant gray suspension of the sodium salt of 2-bromo-4-chlorophenol was treated with neat 2,2,2-trifluoroethylmethane sulfonate (21.4 g, 0.12 mol). The stirred mixture was heated at reflux temperature for 2-3 days. The mixture was cooled in an ice water bath and extracted with diethyl ether (2×100 mL). The combined ether extract was washed with 1N NaOH (3×100 mL), 1N HCl, brine, dried over Na2SO4, and filtered. The filtrate was concentrated in vacuo to provide a golden-yellow oil (18.4 g) which was then distilled in vacuo to afford the title compound as a colorless oil (14.7 g): bp 100-103° C. @ 0.5 torr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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